molecular formula C6H8O3 B2693258 (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 55780-88-6

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2693258
CAS No.: 55780-88-6
M. Wt: 128.127
InChI Key: JVRUZPDYVLRYQT-SCDXWVJYSA-N
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Description

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 55685-58-0) is a bicyclic carboxylic acid characterized by a strained 3-oxabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₆H₈O₃, with a molecular weight of 128.13 g/mol and a purity of ≥97% . The compound’s rigid bicyclic structure and stereochemistry (1R,5S,6s) make it valuable in asymmetric synthesis and pharmaceutical research, particularly as a building block for bioactive molecules. It is typically stored at 2–8°C to maintain stability .

Properties

IUPAC Name

(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRUZPDYVLRYQT-NGQZWQHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55780-88-6
Record name rac-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the formation of the oxabicyclohexane core through cyclization reactions. One common method involves the use of a cycloaddition reaction, where a suitable diene and dienophile react under specific conditions to form the bicyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, which are critical for the successful formation of the oxabicyclohexane core.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO<sub>4</sub>) in aqueous medium at reflux is commonly used to produce α-keto derivatives or decarboxylated products.

Reaction Type Reagents/Conditions Products References
Carboxylic acid oxidationKMnO<sub>4</sub>, H<sub>2</sub>O, refluxOxo derivatives (e.g., ketones)

Reduction Reactions

The bicyclic core and carboxylic acid group can be reduced using agents like lithium aluminum hydride (LiAlH<sub>4</sub>) in anhydrous ether. This yields alcohol derivatives while retaining the bicyclic structure.

Reaction Type Reagents/Conditions Products References
Carboxylic acid reductionLiAlH<sub>4</sub>, anhydrous ether, 0–5°CBicyclic alcohol derivatives

Cyclization and Ring-Opening Reactions

The strained oxabicyclohexane ring participates in cycloaddition and ring-opening reactions. Copper-catalyzed cyclization of diazo precursors is a key synthesis method for this compound. Acidic or basic conditions can induce ring-opening to form linear derivatives.

Reaction Type Reagents/Conditions Products References
Ring-openingH<sub>2</sub>SO<sub>4</sub>/NaOH, heatLinear chain compounds with hydroxyl or epoxy groups
CyclizationCu catalysts, diazo compoundsHigh-purity bicyclic product

Functional Group Transformations

The carboxylic acid can be esterified or amidated. For example, treatment with thionyl chloride (SOCl<sub>2</sub>) converts it to an acyl chloride, which reacts with alcohols or amines to form esters or amides.

Reaction Type Reagents/Conditions Products References
EsterificationSOCl<sub>2</sub>, ROHBicyclic esters (e.g., methyl ester)
AmidationSOCl<sub>2</sub>, RNH<sub>2</sub>Bicyclic amides

Stereoselective Modifications

The (1R,5S,6s) stereochemistry directs regioselectivity in reactions. For instance, catalytic hydrogenation of derivatives retains the bicyclic configuration due to steric hindrance at bridgehead positions.

Reaction Type Reagents/Conditions Products References
HydrogenationH<sub>2</sub>, Pd/CSaturated bicyclic derivatives

Key Mechanistic Insights

  • Oxidation/Reduction : Electron-withdrawing effects of the carboxylic acid stabilize intermediates during redox reactions.

  • Ring Strain : The oxabicyclohexane’s strain (≈30 kcal/mol) drives ring-opening under acidic/basic conditions.

  • Stereochemical Control : Chiral centers influence reaction pathways, favoring products with retained bicyclic geometry .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as a scaffold for developing new antibiotics .

Case Study: Antibacterial Screening

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

This table summarizes the antibacterial activity of the compound against common pathogens.

Organic Synthesis

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be employed in the synthesis of more complex molecules through various reactions such as ring-opening metathesis polymerization (ROMP) and other cycloaddition reactions.

Case Study: Synthesis of Complex Molecules

In a recent study, researchers utilized this compound to synthesize novel polycyclic compounds through ROMP. The reaction conditions were optimized to yield high purity and yield of the desired products .

Material Science

Polymer Applications

The compound's ability to participate in polymerization reactions makes it valuable in material science. It can be used to create biodegradable polymers with potential applications in packaging and biomedical devices.

Case Study: Biodegradable Polymer Development

Researchers reported the development of a biodegradable polymer using this compound as a monomer. The resulting polymer exhibited favorable mechanical properties and degradation rates suitable for environmental applications .

Mechanism of Action

The mechanism of action of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (target) 55685-58-0 C₆H₈O₃ 128.13 3-oxa bridge, carboxylic acid at C6 Intermediate in drug synthesis; chiral building block
(1R,5S,6R*)-Bicyclo[3.1.0]hexane-6-carboxylic acid - C₆H₈O₂ 126.12 No oxygen bridge (non-oxa analog) Used in Rh-catalyzed (3+1+2) cycloannulation; diastereomers separable
3-Oxabicyclo[3.1.0]hexane-2,4-dione 5617-74-3 C₅H₄O₃ 112.08 Two ketone groups (2,4-dione) Reactive di-electrophile in cycloadditions
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid 1932573-15-3 C₉H₁₂O₃ 168.19 Dimethyl and ketone substituents Discontinued due to limited commercial demand; ≥95% purity
Ethyl rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate 81056-11-3 C₈H₁₂O₃ 156.18 Ethyl ester derivative (enhanced lipophilicity) Typically used in prodrug design
(1R,5S)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride - C₆H₁₀ClNO₂ 163.60 Nitrogen bridge (3-aza) and HCl salt Investigated as a somatostatin receptor subtype 4 (SSTR4) agonist

Detailed Structural and Functional Comparisons

Oxygen vs. Nitrogen Bridges

  • 3-Oxa vs. 3-Aza Analogs :
    • The target compound’s 3-oxa bridge introduces polarity and hydrogen-bonding capability, influencing solubility in polar solvents . In contrast, the 3-aza analog (e.g., (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride) replaces oxygen with nitrogen, enabling protonation and salt formation (e.g., hydrochloride), which enhances bioavailability in drug formulations .
    • Biological Activity : Azabicyclo derivatives show affinity for CNS targets, such as metabotropic glutamate receptors () and SSTR4 (), whereas oxabicyclo analogs are often used as sterically constrained carboxylic acid motifs in enzyme inhibitors .

Substituent Effects

  • Carboxylic Acid vs. Ester Derivatives :
    • The ethyl ester derivative (CAS 81056-11-3) exhibits higher lipophilicity (logP ~1.2 vs. −0.5 for the acid), making it suitable for membrane permeability in prodrug strategies .
    • Ketone-Containing Analogs : 3-Oxabicyclo[3.1.0]hexane-2,4-dione (CAS 5617-74-3) lacks the carboxylic acid but features two ketones, enabling participation in cycloaddition reactions or as a di-electrophile .

Stereochemical Considerations

  • The (1R,5S,6s) configuration of the target compound is critical for its enantioselective interactions. For example, diastereomers of bicyclo[3.1.0]hexane-6-carboxylic acid () exhibit distinct reactivity in Rh-catalyzed reactions, with the major diastereomer dominating product formation (10:1 d.r.) .

Biological Activity

The compound (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 55685-58-0) is a bicyclic carboxylic acid with significant interest in biological and pharmaceutical research. Its unique structural characteristics lend it potential utility in various therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C6H8O3
  • Molar Mass : 128.12592 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that includes an oxabicyclo framework, contributing to its reactivity and interaction with biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other bicyclic carboxylic acids known for their inhibitory effects on fatty acid synthase (FASN) and mitochondrial functions .
  • Cellular Signaling Modulation : The compound may interfere with cellular signaling pathways, potentially influencing cell growth and apoptosis through modulation of reactive oxygen species (ROS) levels .

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of oxabicyclo compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promise in inhibiting tumor cell proliferation by inducing apoptosis .
  • Neuroprotective Effects : Some research points to the potential neuroprotective properties of bicyclic carboxylic acids, suggesting that this compound might modulate neurotransmitter levels or protect against oxidative stress in neuronal cells .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameBiological ActivityReference
C75FASN inhibitor; induces mitochondrial dysfunction
Endo-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acidSimilar structural properties; potential enzyme inhibition
2-Methyl-5-oxotetrahydrofuran-3-carboxylic acidAntitumor activity; mitochondrial function impairment

Recent Studies

Recent literature highlights ongoing investigations into the pharmacological profiles of oxabicyclo compounds:

  • A study published in 2024 explored the synthesis and biological evaluation of various oxabicyclo derivatives, indicating promising results in terms of enzyme inhibition and cytotoxicity against cancer cells .
  • Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Toxicity and Safety

Safety assessments conducted on this compound indicate low toxicity profiles at therapeutic doses; however, further studies are necessary to fully elucidate its safety margin and potential side effects .

Q & A

Q. Table 1. Comparative Biological Activity of Stereoisomers

StereoisomerTarget (e.g., BET Bromodomains)IC50 (nM)Yield (%)Reference
(1R,5S,6s)BD212.389
(1S,5R,6r)BD245072

Q. Table 2. Optimized Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclopropanationHATU, DIPEA, DMF, 0°C, 30 min8598
FluorinationSelectfluor®, CH3CN, RT, 16 h7895
PurificationSilica (EtOAc/cyclohexane)8999

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